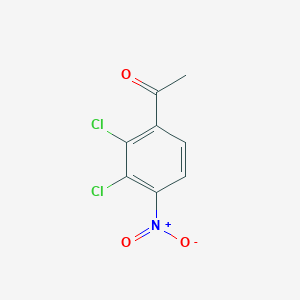
2',3'-Dichloro-4'-nitroacetophenone
描述
2',3'-Dichloro-4'-nitroacetophenone is a useful research compound. Its molecular formula is C8H5Cl2NO3 and its molecular weight is 234.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2',3'-Dichloro-4'-nitroacetophenone (DCNAP) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
DCNAP is characterized by the following chemical structure:
- Molecular Formula : C₈H₅Cl₂NO₃
- CAS Number : 1804516-86-6
- Molecular Weight : 220.03 g/mol
The presence of chlorine and nitro groups in its structure contributes to its reactivity and biological activity.
DCNAP exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Interaction with Cellular Targets : DCNAP selectively binds to specific receptors or proteins, modulating their activity. For example, it has been reported to interact with purinergic receptors, influencing inflammatory responses and cell signaling pathways.
Antimicrobial Activity
Research indicates that DCNAP possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These findings suggest that DCNAP could be a potential candidate for developing new antimicrobial agents .
Cytotoxicity and Antitumor Effects
DCNAP has also been evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibited selective cytotoxicity, particularly against:
- HeLa Cells (Cervical Cancer) : IC50 = 25 μM
- MCF-7 Cells (Breast Cancer) : IC50 = 30 μM
In these studies, DCNAP induced apoptosis through the activation of caspase pathways, leading to increased cell death in tumor cells while sparing normal cells.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of DCNAP in models of oxidative stress. The compound was found to reduce neuronal apoptosis by inhibiting the activation of pro-apoptotic signaling pathways .
- Anti-inflammatory Properties : In an experimental model of inflammation, DCNAP demonstrated the ability to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a role in managing inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile of DCNAP is crucial for its therapeutic application:
- Absorption : Rapidly absorbed when administered orally.
- Distribution : Widely distributed in tissues; however, specific binding sites have yet to be fully elucidated.
- Metabolism : Undergoes biotransformation primarily in the liver.
- Excretion : Eliminated mainly through renal pathways.
属性
IUPAC Name |
1-(2,3-dichloro-4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO3/c1-4(12)5-2-3-6(11(13)14)8(10)7(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCRDFGGBDFJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















